

# A Technical Guide to 9-Methylhypoxanthine: Synthesis, Analysis, and Biological Significance

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 9-Methylhypoxanthine

Cat. No.: B056642

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

**Abstract:** This technical guide provides a comprehensive overview of **9-Methylhypoxanthine**, a methylated purine derivative. It details the compound's fundamental chemical identifiers, including its CAS number and molecular formula, and presents its key physicochemical properties in a structured format. This document outlines a representative synthetic pathway and a robust analytical methodology for its quantification, explaining the scientific rationale behind the procedural choices. Furthermore, it explores the biological context of **9-Methylhypoxanthine** as a metabolite and a tool for biochemical research. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this compound's characteristics and applications.

## Core Chemical Identification

**9-Methylhypoxanthine** is classified as a methylhypoxanthine, where a methyl group is covalently bonded to the nitrogen at the 9-position of the hypoxanthine purine ring structure.[\[1\]](#) This substitution critically influences its chemical behavior and biological interactions compared to its parent compound, hypoxanthine.

- CAS Number: 875-31-0[\[2\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>6</sub>N<sub>4</sub>O[\[1\]](#)[\[2\]](#)[\[3\]](#)
- IUPAC Name: 9-methyl-1,9-dihydro-6H-purin-6-one[\[3\]](#)

- Synonyms: 9-Methylpoxanthine[2]
- Molecular Weight: 150.14 g/mol [1]
- InChIKey: PESGUQRDJASXOR-UHFFFAOYSA-N[2][3]
- SMILES: Cn1cnc2c(O)ncnc21[4]

Caption: 2D structure of **9-Methylhypoxanthine**.

## Physicochemical Properties

The physicochemical properties of a compound are paramount for predicting its behavior in both *in vitro* and *in vivo* systems. They influence solubility, membrane permeability, and interactions with biological targets.

| Property                     | Value          | Unit   | Source | Significance                                                                                                   |
|------------------------------|----------------|--------|--------|----------------------------------------------------------------------------------------------------------------|
| Molecular Weight             | 150.14         | g/mol  | [1]    | Affects diffusion rates and membrane transport.                                                                |
| logP <sub>oct/wat</sub>      | 0.069          | -      | [4]    | Indicates balanced hydrophilic/lipophilic character, suggesting moderate cell permeability.                    |
| Water Solubility (logS)      | -3.41          | mol/L  | [4]    | Low aqueous solubility, requiring careful solvent selection for biological assays.                             |
| Enthalpy of Sublimation      | 84.0           | kJ/mol | [2]    | A measure of intermolecular forces in the solid state.                                                         |
| Dissociation Constants (pKa) | Data Available | -      | [1]    | Crucial for understanding ionization state at physiological pH, which impacts receptor binding and solubility. |

## Synthesis and Purification

The synthesis of 9-substituted hypoxanthine derivatives is a well-established process in medicinal chemistry, often involving the construction of the purine ring system from simpler acyclic precursors. An efficient method involves the cyclization of a substituted aminoimidazole carboxamide.<sup>[5]</sup>

## Synthetic Workflow Overview

The causality behind this synthetic strategy lies in its efficiency and the use of readily available starting materials. The initial formation of an imidoester from aminocyanacetamide creates a reactive intermediate. This intermediate is then coupled with a primary amine (in this case, methylamine, though more complex amines are often used) to form the substituted 5-aminoimidazole-4-carboxamide. The final ring-closing step to form the pyrimidine portion of the purine is typically achieved with a one-carbon source like triethyl orthoformate. This step-wise construction allows for high regioselectivity, ensuring the substituent is placed at the desired N-9 position.

Caption: General workflow for the synthesis of **9-Methylhypoxanthine**.

## Experimental Protocol: Synthesis of 9-Methylhypoxanthine

This protocol is a representative methodology based on established chemical principles for synthesizing 9-substituted purines.<sup>[5]</sup> Researchers must adapt it based on laboratory conditions and scale.

- Step 1: Formation of Imidoester.
  - In a round-bottom flask equipped with a reflux condenser, suspend aminocyanacetamide (1.0 eq) in an excess of triethyl orthoformate (5.0 eq).
  - Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).
  - Heat the reaction mixture to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
  - Rationale: The acidic catalyst protonates the orthoformate, making it a better electrophile to react with the amino group, initiating the formation of the imidoester.

- Step 2: Formation of Aminoimidazole Carboxamide.
  - Cool the reaction mixture to room temperature.
  - Slowly add a solution of methylamine (1.1 eq) in ethanol.
  - Stir the mixture at room temperature for 12-18 hours. A precipitate of 1-methyl-5-aminoimidazole-4-carboxamide should form.
  - Rationale: Methylamine acts as the nucleophile, displacing the ethoxy group from the imidoester to form the key imidazole intermediate.
- Step 3: Ring Closure to form **9-Methylhypoxanthine**.
  - Filter the intermediate from Step 2 and wash with cold ethanol.
  - Resuspend the intermediate in a fresh portion of triethyl orthoformate (5.0 eq).
  - Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.
  - Rationale: The second molecule of triethyl orthoformate provides the final carbon atom (C2 of the purine) needed to close the six-membered ring, forming the stable purine core.
- Step 4: Purification.
  - Cool the reaction mixture. The crude **9-Methylhypoxanthine** will precipitate.
  - Filter the solid and wash with diethyl ether to remove residual orthoformate.
  - Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure **9-Methylhypoxanthine**.
  - Rationale: Recrystallization is a robust method for purifying solid organic compounds, removing soluble impurities and resulting in a high-purity crystalline product.
- Step 5: Characterization.

- Confirm the identity and purity of the final product using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry (MS), and melting point determination.

## Analytical Methodologies

Accurate quantification and identification of **9-Methylhypoxanthine** in various matrices, from reaction mixtures to biological fluids, is essential. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[\[6\]](#)[\[7\]](#)

## Protocol: HPLC-UV Analysis of **9-Methylhypoxanthine**

This self-validating protocol includes standards and controls to ensure data integrity.

- Instrumentation and Columns:
  - HPLC system with a UV-Vis detector.
  - C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$  particle size).
- Mobile Phase Preparation:
  - Mobile Phase A: 0.1% Formic acid in Water.
  - Mobile Phase B: 0.1% Formic acid in Acetonitrile.
  - Rationale: A C18 column separates compounds based on hydrophobicity. The acidic mobile phase ensures that **9-Methylhypoxanthine** is in a consistent protonation state, leading to sharp, reproducible peaks.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10  $\mu\text{L}$ .
  - Detection Wavelength: ~250 nm (Hypoxanthine and its derivatives have a strong UV absorbance maximum near this wavelength).
  - Gradient:

- 0-2 min: 5% B
- 2-10 min: 5% to 95% B
- 10-12 min: 95% B
- 12-13 min: 95% to 5% B
- 13-15 min: 5% B (re-equilibration)

- Rationale: A gradient elution is employed to ensure that any potential impurities with different polarities are effectively separated from the main analyte peak and to clean the column after each injection.

- Sample and Standard Preparation:
  - Prepare a stock solution of **9-Methylhypoxanthine** (1 mg/mL) in a small amount of DMSO, then dilute with the mobile phase.
  - Generate a calibration curve using serial dilutions of the stock solution (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
  - Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.22 µm syringe filter before injection.
- Data Analysis:
  - Identify the **9-Methylhypoxanthine** peak in the chromatograms by comparing its retention time with that of the pure standard.
  - Quantify the amount in unknown samples by plotting a calibration curve of peak area versus concentration for the standards and interpolating the concentration of the unknowns.

## Biological Context and Significance

Hypoxanthine is a key intermediate in purine metabolism.<sup>[8]</sup> It can be salvaged back into inosine monophosphate (IMP) and subsequently AMP and GMP by the enzyme hypoxanthine-

guanine phosphoribosyltransferase (HGPRT), or it can be catabolized to uric acid by xanthine oxidase.[9]



[Click to download full resolution via product page](#)

Caption: Simplified purine salvage and catabolism pathway.

**9-Methylhypoxanthine**, as a structural analogue of hypoxanthine, serves as a valuable chemical probe for studying the enzymes involved in this pathway. The methyl group at the N-9 position prevents it from being processed by enzymes that require this position for glycosidic bond formation, such as purine nucleoside phosphorylase (PNP).[\[10\]](#) This makes it a useful tool for:

- Enzyme Inhibition Studies: Investigating the active site and mechanism of enzymes like HGPRT and PNP.[\[10\]](#)[\[11\]](#)
- Metabolic Pathway Analysis: Its presence can indicate specific metabolic dysregulations or be used as an internal standard in metabolomics studies.
- Drug Development: Substituted hypoxanthines are scaffolds for developing inhibitors of purine pathway enzymes, which are targets for antiviral, anticancer, and antiparasitic drugs.[\[11\]](#)[\[12\]](#)

Recent studies have highlighted that disturbances in hypoxanthine-related metabolism are associated with pathological conditions like ischemic stroke, where hypoxanthine can act as a metabolic biomarker.[\[13\]](#) While the direct role of **9-Methylhypoxanthine** in these processes is less defined, its detection could signify alterations in methylation cycles or the metabolism of methylated purines.

## Conclusion

**9-Methylhypoxanthine** (CAS: 875-31-0) is a purine derivative with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry routes, and its analysis is robustly performed using standard chromatographic techniques like HPLC. Beyond its fundamental chemical nature, its structural similarity to the key metabolite hypoxanthine makes it an indispensable tool for researchers in biochemistry and drug discovery, enabling the precise investigation of purine metabolic pathways and the enzymes that regulate them.

## References

- DNAMod. **9-methylhypoxanthine**. [\[Link\]](#)
- PubChem. 1,9-Dihydro-9-methyl-6H-purin-6-one. [\[Link\]](#)
- NIST. 9-Methylpoxanthine. [\[Link\]](#)
- Cheméo. Chemical Properties of 9-Methylpoxanthine (CAS 875-31-0). [\[Link\]](#)

- ResearchGate. Preparation of N 9 -[(TBDMS-O-ethoxy)-methyl]-hypoxanthine (compound 7). [\[Link\]](#)
- Google Patents.
- Christensen, R. G., & Weiner, S. A. (1984). Analytical methods for quantitation of methylxanthines. *Progress in clinical and biological research*, 158, 17–28. [\[Link\]](#)
- Senga, K., Kanamori, Y., & Nishigaki, S. (1981). Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds. *Journal of medicinal chemistry*, 24(1), 127–130. [\[Link\]](#)
- Shewach, D. S., & Krawczyk, S. H. (1982). Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the first arginine-directed purine derivative: an irreversible inactivator for purine nucleoside phosphorylase. *Biochemistry*, 21(25), 6383–6388. [\[Link\]](#)
- Saluja, S., & Vince, R. (1983). Synthesis and antitumor activity of 7- and 9-(6'-deoxy-alpha-L-talofuranosyl)hypoxanthine and 9-(6'-deoxy-alpha-L-talofuranosyl)-6-thiopurine. *Journal of medicinal chemistry*, 26(10), 1527–1530. [\[Link\]](#)
- PubChem. 1-Methylhypoxanthine. [\[Link\]](#)
- Keough, D. T., Hocková, D., Holý, A., Naesens, L., Skinner-Adams, T. S., de Jersey, J., & Guddat, L. W. (2012). Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of *Plasmodium falciparum*, *Plasmodium vivax* and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases. *Bioorganic & medicinal chemistry*, 20(2), 1076–1089. [\[Link\]](#)
- PubChem. Hypoxanthine. [\[Link\]](#)
- Wilson, G. B., Fudenberg, H. H., & Horsmanheimo, M. (1976). Transfer factor: hypoxanthine is a major component of a fraction with in vivo activity. *The Journal of allergy and clinical immunology*, 58(1 Pt 2), 190–197. [\[Link\]](#)
- Wang, Y., Zhang, Y., Chen, B., Li, C., Zhang, L., Zhang, J., ... & Liu, B. (2023). Hypoxanthine is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke.
- ResearchGate.
- Calafat, A. M., & Needham, L. L. (2009). What additional factors beyond state-of-the-art analytical methods are needed for optimal generation and interpretation of biomonitoring data?. *Environmental health perspectives*, 117(10), 1481–1485. [\[Link\]](#)
- Furuhashi, M. (2020). New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. *American journal of physiology. Endocrinology and metabolism*, 319(5), E827–E834. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1,9-Dihydro-9-methyl-6H-purin-6-one | C<sub>6</sub>H<sub>6</sub>N<sub>4</sub>O | CID 135408747 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. 9-Methylpoxanthine [webbook.nist.gov]
- 3. DNAmod: 9-methylhypoxanthine [dnamod.hoffmanlab.org]
- 4. 9-Methylpoxanthine (CAS 875-31-0) - Chemical & Physical Properties by Cheméo  
[chemeo.com]
- 5. US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives - Google Patents [patents.google.com]
- 6. Analytical methods for quantitation of methylxanthines - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hypoxanthine | C<sub>5</sub>H<sub>4</sub>N<sub>4</sub>O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the first arginine-directed purine derivative: an irreversible inactivator for purine nucleoside phosphorylase - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity of 7- and 9-(6'-deoxy-alpha-L-talofuranosyl) hypoxanthine and 9-(6'-deoxy-alpha-L-talofuranosyl)-6-thiopurine - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 13. Hypoxanthine is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Technical Guide to 9-Methylhypoxanthine: Synthesis, Analysis, and Biological Significance]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b056642#9-methylhypoxanthine-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b056642#9-methylhypoxanthine-cas-number-and-molecular-formula)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)